molecular formula C7H11N7 B6975211 5-[(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methyl]-2H-tetrazole

5-[(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methyl]-2H-tetrazole

Cat. No.: B6975211
M. Wt: 193.21 g/mol
InChI Key: MVPZMBVQMGQJHJ-UHFFFAOYSA-N
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Description

5-[(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methyl]-2H-tetrazole is an organic compound that belongs to the class of heterocyclic compounds It contains both a triazole and a tetrazole ring, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methyl]-2H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often require the use of catalysts such as copper(I) salts and solvents like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can also be employed to optimize reaction times and yields. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methyl]-2H-tetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives with altered functional groups. Substitution reactions can result in a variety of substituted triazole or tetrazole derivatives .

Mechanism of Action

The mechanism of action of 5-[(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methyl]-2H-tetrazole involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit enzymes such as aromatase, which is involved in the biosynthesis of estrogens . This inhibition can lead to reduced estrogen levels and subsequent suppression of estrogen-dependent cancer cell growth. The compound may also interact with other cellular targets, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methyl]-2H-tetrazole is unique due to the presence of both triazole and tetrazole rings in its structure. This dual-ring system provides a combination of properties from both classes of compounds, potentially enhancing its biological activity and stability. The specific substitution pattern on the triazole ring also contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

5-[(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methyl]-2H-tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N7/c1-4(2)7-8-5(9-12-7)3-6-10-13-14-11-6/h4H,3H2,1-2H3,(H,8,9,12)(H,10,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPZMBVQMGQJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=N1)CC2=NNN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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